methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid, featuring a hydroxyl group at the 13th carbon and double bonds at the 9th and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale esterification reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of methyl (9E,11E)-13-oxooctadeca-9,11-dienoate or methyl (9E,11E)-13-carboxyoctadeca-9,11-dienoate.
Reduction: Formation of methyl octadecanoate.
Substitution: Formation of methyl (9E,11E)-13-chlorooctadeca-9,11-dienoate or other substituted derivatives.
Scientific Research Applications
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the c-Myc gene, which is involved in cell proliferation and survival. By modulating the expression of this gene, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
(9E,11Z,13S)-13-Hydroxy-9,11-octadecadienoic acid: Similar structure but differs in the configuration of the double bonds.
Methyl (9E,11E,13S)-13-hydroxy-9-nitrooctadeca-9,11-dienoate: Contains a nitro group instead of a hydroxyl group.
Uniqueness
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific configuration and the presence of both hydroxyl and ester functional groups
Properties
Molecular Formula |
C19H34O3 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+/t18-/m0/s1 |
InChI Key |
ZVMLLPSSQZSZOA-LLZNNCCBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.